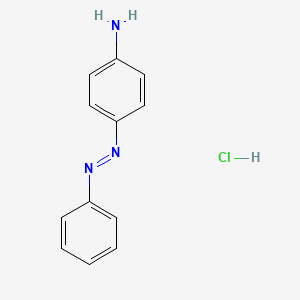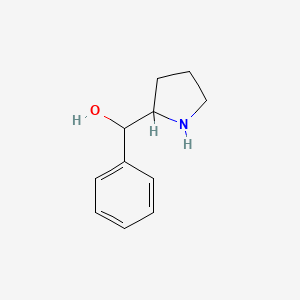
苯基(吡咯啉-2-基)甲醇
描述
Phenyl(pyrrolidin-2-yl)methanol is a compound that is part of a broader class of organic molecules featuring a phenyl group attached to a pyrrolidinylmethanol moiety. This structure is significant in medicinal chemistry due to its presence in various bioactive compounds. For instance, derivatives of this compound have been synthesized as bioisosteres for aldose reductase inhibitors, which are important in the treatment of complications arising from diabetes mellitus .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that can include arylation, reduction, and protection-deprotection strategies. For example, an efficient one-pot synthesis method has been reported for a pyrrole derivative using acetophenone and trimethylacetaldehyde, which could be relevant for synthesizing phenyl(pyrrolidin-2-yl)methanol derivatives . Additionally, the asymmetric synthesis of phenyl(pyrrolidinyl)methanol has been achieved from (S)-proline through stereospecific arylation and diastereoselective reduction, indicating the potential for producing enantiomerically pure forms of such compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to phenyl(pyrrolidin-2-yl)methanol has been studied using various spectroscopic techniques and crystallography. For instance, the crystal structure of a related azopyrrole compound revealed the orientation of the pyrrole and phenyl rings and the presence of hydrogen bonding in the crystal lattice . Such structural analyses are crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
Phenyl(pyrrolidin-2-yl)methanol and its derivatives can participate in a variety of chemical reactions. For example, (2-pyridyl)phenyl methanol has been used as a hydrogen donor in the metal-free reduction of nitro aromatic compounds, indicating that similar structures could be employed in reductive transformations . The presence of functional groups such as hydroxyl or methoxy can also influence the reactivity, as seen in the synthesis and characterization of a methanone derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenyl(pyrrolidin-2-yl)methanol derivatives are influenced by their molecular structure. For instance, the solubility, melting point, and boiling point can be affected by the presence of substituents on the phenyl or pyrrolidinyl rings. The electronic properties, such as UV-Vis absorption and fluorescence, can be studied using spectroscopic methods, while the thermal stability can be assessed through thermal analysis . Additionally, the biological activity, such as antimicrobial properties, has been evaluated for organotin(IV) complexes derived from related compounds .
科学研究应用
对映选择性催化
苯基(吡咯啉-2-基)甲醇在对映选择性催化中显示出有效性。Munck等人(2017)描述了一种类似于苯基(吡咯啉-2-基)甲醇结构的脯氨醇衍生配体在催化对环状亚胺的末端炔烃的对映选择性加成中的应用,实现了高产率和优异的对映选择性(Munck et al., 2017)。
生物催化
Şahin等人(2019)探索了利用细菌菌株生产对映纯的苯基(吡咯啉-2-基)甲醇。酪酸乳杆菌BD101被确定为这一目的的有效生物催化剂,展示了该化合物在生物催化应用中的潜力(Şahin等人,2019)。
晶体学和分子结构
Zukerman-Schpector等人(2011)研究了与苯基(吡咯啉-2-基)甲醇密切相关的化合物的晶体结构,提供了关于其分子构象和相互作用的见解。这项研究突显了这类化合物在理解分子和晶体结构方面的重要性(Zukerman-Schpector et al., 2011)。
化学合成
Giomi等人(2011)讨论了一种结构类似于苯基(吡咯啉-2-基)甲醇的化合物在无金属还原硝基芳香化合物中的应用。这说明了这类化合物在化学合成中的潜在实用性,特别是在氢捐赠和还原过程中(Giomi et al., 2011)。
安全和危害
Phenyl(pyrrolidin-2-yl)methanol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed or inhaled, and it can cause skin and eye irritation . It is recommended to handle this compound with personal protective equipment and in a well-ventilated area .
属性
IUPAC Name |
phenyl(pyrrolidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9/h1-3,5-6,10-13H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMHBZQROFTOSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(pyrrolidin-2-yl)methanol | |
CAS RN |
113864-94-1 | |
| Record name | phenyl(pyrrolidin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

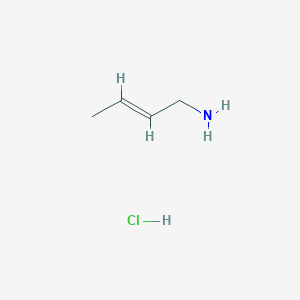
![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1280166.png)


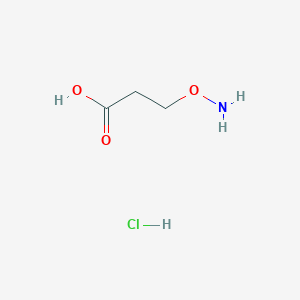

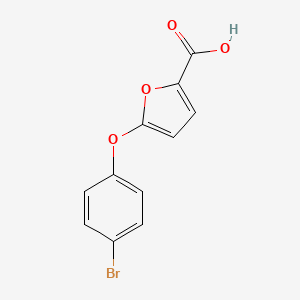
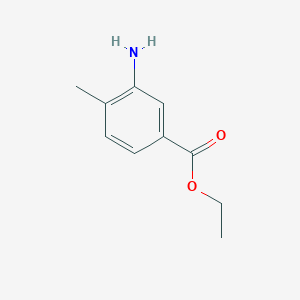
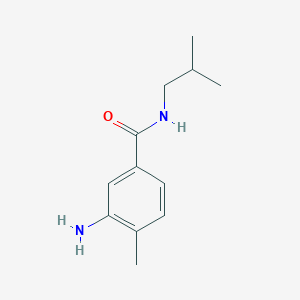
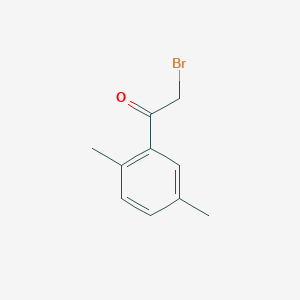
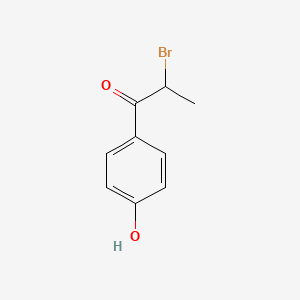

![6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B1280197.png)
